molecular formula C12H12O3 B1338072 5-(3-Methoxyphenyl)penta-2,4-dienoic acid CAS No. 6500-63-6

5-(3-Methoxyphenyl)penta-2,4-dienoic acid

Cat. No.: B1338072
CAS No.: 6500-63-6
M. Wt: 204.22 g/mol
InChI Key: XVWJWKYAUAINIZ-QKVOYMTASA-N
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Description

5-(3-Methoxyphenyl)penta-2,4-dienoic acid is an organic compound with the molecular formula C12H12O3 It is a derivative of penta-2,4-dienoic acid, where a methoxyphenyl group is attached to the fifth carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Methoxyphenyl)penta-2,4-dienoic acid typically involves the reaction of 3-methoxybenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation and dehydration steps. The reaction conditions often include the use of a strong base such as sodium ethoxide or potassium tert-butoxide, and the reactions are carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity compounds suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

5-(3-Methoxyphenyl)penta-2,4-dienoic acid undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the double bonds into single bonds, forming saturated derivatives.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(3-Methoxyphenyl)penta-2,4-dienoic acid has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 5-(3-Methoxyphenyl)penta-2,4-dienoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and reducing oxidative stress. Additionally, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways are still under investigation, but studies suggest that the compound can modulate various signaling pathways related to oxidative stress and inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(3-Methoxyphenyl)penta-2,4-dienoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for various research applications .

Properties

IUPAC Name

(2E,4E)-5-(3-methoxyphenyl)penta-2,4-dienoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O3/c1-15-11-7-4-6-10(9-11)5-2-3-8-12(13)14/h2-9H,1H3,(H,13,14)/b5-2+,8-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVWJWKYAUAINIZ-QKVOYMTASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C=CC=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)/C=C/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of the product from step (i) (53.2 g) and lithium hydroxide monohydrate (52 g) in methanol (250 ml) and water (100 ml) was stirred at room temperature for 24 hours and partitioned between ethyl acetate and 2M HCl. The organic phase was washed with brine, dried (MgSO4), and evaporated under reduced pressure to afford an orange oil.
Quantity
53.2 g
Type
reactant
Reaction Step One
Name
lithium hydroxide monohydrate
Quantity
52 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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